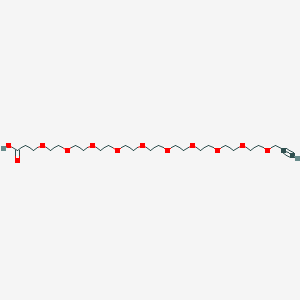
プロパルギル-PEG10-酸
概要
説明
Propargyl-PEG10-acid is a polyethylene glycol (PEG) derivative containing a propargyl group with a terminal carboxylic acid. This compound is known for its versatility in bioconjugation and drug delivery applications. The terminal carboxylic acid can react with primary amine groups in the presence of activators such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC) to form stable amide bonds . The hydrophilic PEG spacer increases solubility in aqueous media, while the propargyl group can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC) with azide-bearing compounds to yield stable triazole linkages .
科学的研究の応用
Propargyl-PEG10-acid has a wide range of applications in scientific research, including:
作用機序
Target of Action
Propargyl-PEG10-acid is a PEG-based linker used in the synthesis of PROTACs . PROTACs (Proteolysis-Targeting Chimeras) are a class of drugs designed to degrade specific proteins within cells . The primary targets of Propargyl-PEG10-acid are proteins that contain azide groups .
Mode of Action
Propargyl-PEG10-acid contains an alkyne group that can undergo a copper-catalyzed azide-alkyne cycloaddition (CuAAC) with molecules containing azide groups . This reaction forms a stable triazole linkage, connecting the two molecules .
Biochemical Pathways
The biochemical pathway primarily involved in the action of Propargyl-PEG10-acid is the ubiquitin-proteasome system . PROTACs, which Propargyl-PEG10-acid helps to form, operate by recruiting an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of the target protein .
Pharmacokinetics
It’s known that the hydrophilic peg spacer in propargyl-peg10-acid increases solubility in aqueous media , which could potentially enhance its bioavailability.
Result of Action
The result of the action of Propargyl-PEG10-acid is the selective degradation of target proteins . This can have various molecular and cellular effects depending on the specific target protein being degraded. For instance, in the context of cancer treatment, the degradation of a protein essential for tumor growth could inhibit the progression of the disease .
生化学分析
Biochemical Properties
The terminal carboxylic acid of Propargyl-PEG10-acid can react with primary amine groups in the presence of activators (e.g., EDC, or DCC) to form a stable amide bond . The propargyl group can react with azide-bearing compounds or biomolecules via copper-catalyzed azide-alkyne Click Chemistry to yield a stable triazole linkage .
Molecular Mechanism
The molecular mechanism of Propargyl-PEG10-acid involves its interaction with other molecules through its terminal carboxylic acid and propargyl group. The terminal carboxylic acid can form stable amide bonds with primary amine groups, while the propargyl group can form stable triazole linkages with azide-bearing compounds or biomolecules .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Propargyl-PEG10-acid typically involves the nucleophilic substitution of the hydroxyl group in propargyl alcohols. This method is efficient and versatile, allowing for further functionalization via the alkyne functionality . The general synthetic route includes the following steps:
Activation: The terminal carboxylic acid is activated using agents like EDC or DCC.
Coupling: The activated carboxylic acid reacts with primary amines to form stable amide bonds.
Industrial Production Methods
Industrial production of Propargyl-PEG10-acid follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
Propargyl-PEG10-acid undergoes several types of chemical reactions, including:
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This click chemistry reaction forms stable triazole linkages.
Amide Bond Formation: The terminal carboxylic acid reacts with primary amines in the presence of activators like EDC or DCC to form stable amide bonds.
Common Reagents and Conditions
CuAAC: Requires copper catalysts and azide-bearing compounds.
Amide Bond Formation: Requires activators such as EDC or DCC and primary amines.
Major Products Formed
Triazole Linkages: Formed from CuAAC reactions.
Amide Bonds: Formed from reactions with primary amines.
類似化合物との比較
Similar Compounds
Propargyl-PEG1-acid: A shorter PEG derivative with similar functional groups.
m-PEG8-DBCO: Another PEG derivative used in click chemistry reactions.
Uniqueness
Propargyl-PEG10-acid stands out due to its longer PEG spacer, which provides greater solubility and flexibility in aqueous media. This makes it particularly useful in bioconjugation and drug delivery applications where solubility and stability are critical .
特性
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H44O12/c1-2-4-27-6-8-29-10-12-31-14-16-33-18-20-35-22-23-36-21-19-34-17-15-32-13-11-30-9-7-28-5-3-24(25)26/h1H,3-23H2,(H,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALHRCZLKCUZEQF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H44O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
524.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









